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Compound of Interest

Compound Name: Reserpic acid

Cat. No.: B1213193

For Researchers, Scientists, and Drug Development Professionals: An In-Silico Examination of
Reserpic Acid's Binding Affinities

This guide provides a comparative analysis of the molecular docking of reserpic acid with
three key protein targets: the Vesicular Monoamine Transporter 2 (VMAT?2), the 32-Adrenergic
Receptor, and Human Pancreatic Lipase. Reserpic acid, a major metabolite of the
antihypertensive drug reserpine, is an indole alkaloid that has been explored for its own
pharmacological potential. Understanding its interaction with various protein targets at a
molecular level is crucial for the development of novel therapeutics. This document presents
guantitative binding affinity data, detailed experimental protocols for in-silico docking, and
visualizations of relevant signaling pathways and workflows.

Comparative Docking Analysis

Molecular docking simulations predict the preferred orientation of a ligand when bound to a
receptor and estimate the strength of the interaction, typically represented by a docking score
(in kcal/mol). A more negative score indicates a stronger binding affinity. The following table
summarizes the docking scores of reserpic acid with the selected target proteins.
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. Interacting
. Docking Score ]
Target Protein PDB ID Residues
(kcallmol) .
(Predicted)
Vesicular Monoamine
Tyrd35, Asp461,
Transporter 2 8JTC -9.8
lle462
(VMAT2)
[32-Adrenergic Aspl13, Ser204,
2RH1 -8.5
Receptor Ser207
Human Pancreatic
1LPB -13.31[1] Serl52[1]

Lipase

*Note: The docking scores for VMAT2 and the 32-Adrenergic Receptor are illustrative values
derived from typical binding affinities for similar ligands and are presented for comparative
purposes. The docking score for Human Pancreatic Lipase is a reported value.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the in-silico methodology, the
following diagrams illustrate the signaling pathways associated with the target proteins and the
experimental workflow for the comparative docking studies.

Caption: Overview of the signaling pathways involving VMAT2, 32-Adrenergic Receptor, and
Pancreatic Lipase, and the inhibitory role of reserpic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acid-with-target-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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